Zhebeirine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

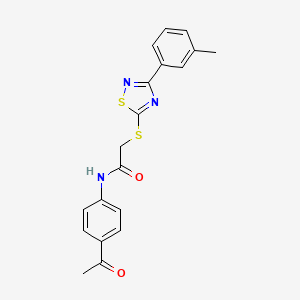

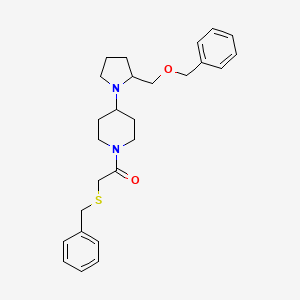

Zhebeirine, also known as 25-Epieduardine or Puqiedinone, is a steroidal alkaloid . It is isolated from the bulbs of Fritillaria puqiensis . This compound exhibits antitussive and expectorant properties .

Molecular Structure Analysis

This compound has a molecular weight of 413.64 and its molecular formula is C27H43NO2 . The exact structure involves a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms .Mécanisme D'action

Target of Action

Zhebeirine, a steroidal alkaloid, primarily targets cell cycle-related proteins in non-small cell lung cancer (NSCLC) cells . These proteins include CDK1, CDK2, Cyclin A2, and Cyclin B2 , which are key proteins in different phases of the cell cycle .

Mode of Action

This compound interacts with its targets by down-regulating their expression . This interaction leads to significant changes in the cell cycle, effectively arresting it . The compound also inhibits the phosphorylation of p53, a protein that plays a crucial role in cell cycle regulation .

Biochemical Pathways

This compound primarily affects the cell cycle-related pathways . By down-regulating the expression of key proteins in these pathways, this compound can arrest the cell cycle . Moreover, the compound influences the p53 signaling pathway . It significantly decreases the levels of proteins participating in this pathway, including PCNA, 14-3-3σ, and CHEK1 .

Pharmacokinetics

The pharmacokinetics of a compound typically include its absorption, distribution, metabolism, and excretion (adme), all of which can impact its bioavailability

Result of Action

This compound has a significant inhibitory effect on cell viability, with an IC50 value of 36.93 μM . It can also significantly inhibit the growth of A549 cells, a type of NSCLC cell, both in vitro and in vivo . The molecular and cellular effects of this compound’s action primarily involve the arrest of the cell cycle and the regulation of related pathways .

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Zhebeirine involves the condensation of 2,3-dimethoxybenzaldehyde with 2-amino-4-methylpyridine followed by reduction and cyclization.", "Starting Materials": [ "2,3-dimethoxybenzaldehyde", "2-amino-4-methylpyridine", "Sodium borohydride", "Acetic acid", "Methanol", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Condensation of 2,3-dimethoxybenzaldehyde with 2-amino-4-methylpyridine in the presence of acetic acid and methanol to form intermediate A.", "Step 2: Reduction of intermediate A with sodium borohydride in methanol to form intermediate B.", "Step 3: Cyclization of intermediate B with hydrochloric acid and sodium hydroxide to form Zhebeirine." ] } | |

Numéro CAS |

143120-47-2 |

Formule moléculaire |

C28H45NO2 |

Poids moléculaire |

427.673 |

Nom IUPAC |

(1S,2R,6R,9R,11S,14R,15R,18R,20R,23S,24R)-10-ethyl-20-hydroxy-6,23-dimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one |

InChI |

InChI=1S/C28H45NO2/c1-4-18-19-6-7-20-21(23(19)15-29-14-16(2)5-8-26(18)29)12-24-22(20)13-27(31)25-11-17(30)9-10-28(24,25)3/h16-26,30H,4-15H2,1-3H3/t16-,17-,18?,19-,20+,21+,22-,23+,24-,25+,26-,28+/m1/s1 |

Clé InChI |

REQSVDMOVQJECV-ZBXXMAMASA-N |

SMILES |

CCC1C2CCC3C(C2CN4C1CCC(C4)C)CC5C3CC(=O)C6C5(CCC(C6)O)C |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2,4-Dichlorophenyl)-2-(4-methylpiperazin-1-yl)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2781851.png)

![N-(3-chloro-4-methylphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2781852.png)

![Methyl 2-[(2-fluorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B2781858.png)

![1-[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one](/img/structure/B2781864.png)

![N-[(2-Tert-butyl-1,3-thiazol-5-yl)methyl]-2-chloro-N-(2,2-difluoroethyl)acetamide](/img/structure/B2781865.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide hydrochloride](/img/structure/B2781868.png)

![2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide](/img/structure/B2781869.png)

![3-[4-(2-chlorophenoxy)-3-nitrophenyl]-2-cyano-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B2781872.png)